![molecular formula C12H16O4 B14234794 [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 465540-17-4](/img/structure/B14234794.png)
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]carboxylic acid.
Reduction: Formation of [2-(4-Hydroxyphenyl)-1,3-dioxan-5-yl]methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant aroma and stability make it suitable for use in perfumes and food additives .
Wirkmechanismus
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-Methoxyphenyl)methanol]: Lacks the dioxane ring, making it less complex.
Uniqueness
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both the dioxane ring and the methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
465540-17-4 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12-15-7-9(6-13)8-16-12/h2-5,9,12-13H,6-8H2,1H3 |
InChI-Schlüssel |
HSMFURVQTBDOLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2OCC(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
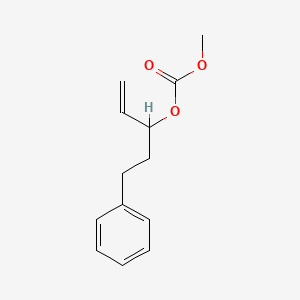
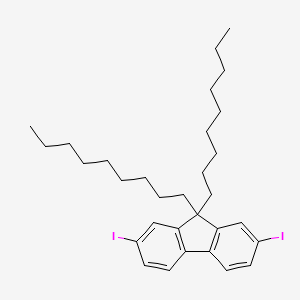
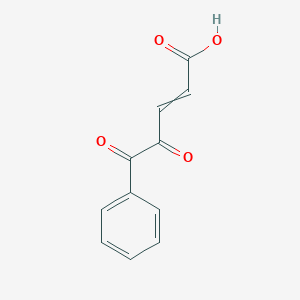

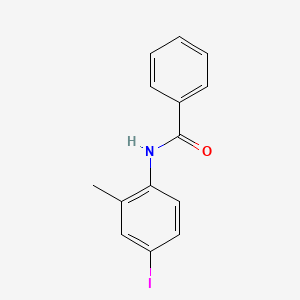
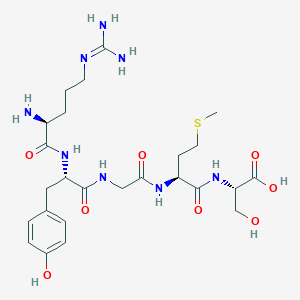

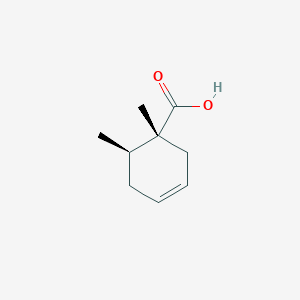
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
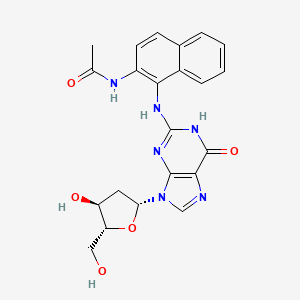
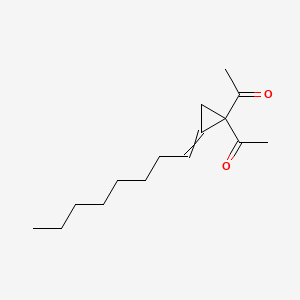
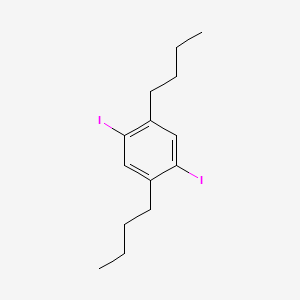
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
